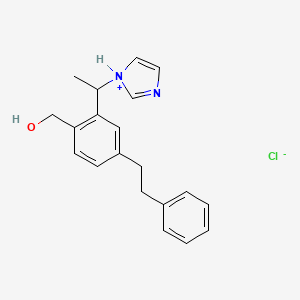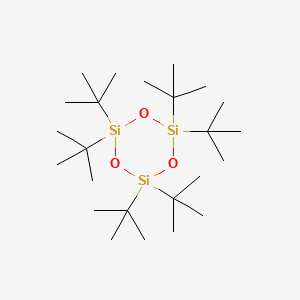
2,2'-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) is an organic compound classified as a cyclic diketone. It is a derivative of 1,3-cyclohexanedione and is known for its unique chemical structure and properties. This compound is a white solid that is soluble in water, ethanol, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) can be synthesized through a Michael addition reaction. The synthesis involves the reaction of mesityl oxide with diethyl malonate in the presence of a base such as sodium methoxide . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of 2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione: A simpler cyclic diketone with similar chemical properties.
2,2’-(Phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione): A related compound with a phenylmethylene group.
Uniqueness
2,2’-Disulfanediylbis(5,5-dimethylcyclohexane-1,3-dione) is unique due to its disulfide linkage, which imparts distinct chemical reactivity and biological activity compared to other cyclic diketones .
Properties
CAS No. |
78663-66-8 |
|---|---|
Molecular Formula |
C16H22O4S2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)disulfanyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C16H22O4S2/c1-15(2)5-9(17)13(10(18)6-15)21-22-14-11(19)7-16(3,4)8-12(14)20/h13-14H,5-8H2,1-4H3 |
InChI Key |
JAAUCRJDDXCGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SSC2C(=O)CC(CC2=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



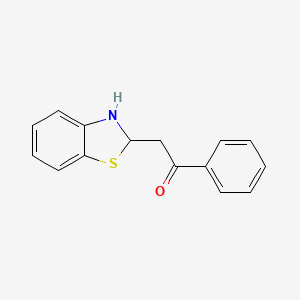
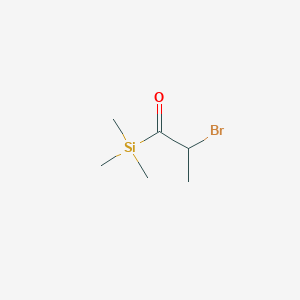
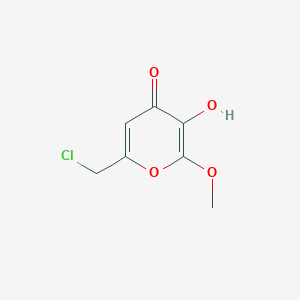
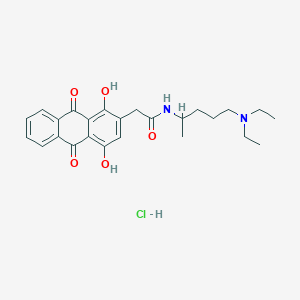
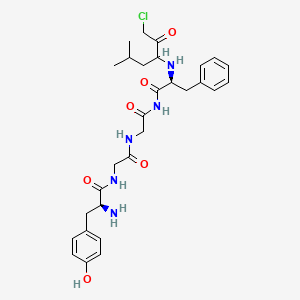
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)
![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
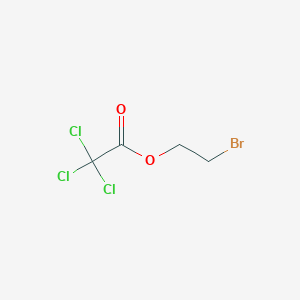
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
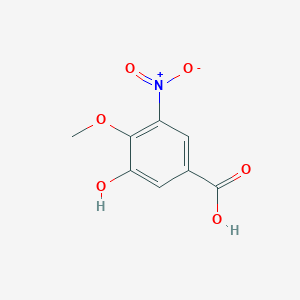
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
